molecular formula C17H24N4O2 B2712818 N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide CAS No. 440330-77-8

N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide

Cat. No.: B2712818
CAS No.: 440330-77-8
M. Wt: 316.405
InChI Key: SIUQUIYDDJILIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide is a synthetic organic compound that belongs to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine core is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the sec-butyl Group: The sec-butyl group is introduced via alkylation reactions using suitable alkylating agents.

    Attachment of the Hexanamide Chain: The hexanamide chain is attached through amide bond formation, often using coupling reagents such as carbodiimides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sec-butyl group and hexanamide chain contribute to its unique binding affinity and selectivity towards molecular targets, distinguishing it from other triazine derivatives.

Biological Activity

N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H24_{24}N4_{4}O2_{2}
  • Molecular Weight : 316.4 g/mol
  • CAS Number : 440330-77-8

The compound features a hexanamide backbone with a sec-butyl group and a 4-oxobenzo[d][1,2,3]triazin moiety. This unique structure contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Triazinone Core : Achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.
  • Alkylation : The introduction of the sec-butyl group via alkylation reactions using sec-butyl halides in the presence of a base.
  • Finalization : The product is purified through chromatography to yield the final compound.

Biological Activity Overview

Research indicates that compounds containing the 4-oxobenzo[d][1,2,3]triazin structure exhibit a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of triazin compounds possess significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds similar to this compound showed activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound's structural features suggest potential efficacy against fungal pathogens as well .

Anticancer Potential

Research into triazin derivatives has revealed promising results in anticancer applications:

  • Mechanism of Action : The triazinone core may interact with cellular targets involved in cancer progression, leading to apoptosis in cancer cells. Studies have shown that certain derivatives can inhibit tumor growth in vitro .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has also been noted:

  • Inflammatory Mediators : Similar compounds have been reported to reduce levels of pro-inflammatory cytokines in cell culture studies .

Case Studies and Research Findings

Several studies have examined the biological activity of compounds related to this compound:

Study ReferenceBiological ActivityFindings
Dhumal et al. (2016)Antitubercular ActivityStrong inhibition of Mycobacterium bovis BCG; binding affinity studies indicated effective interaction with key enzymes .
Desai et al. (2018)Antibacterial and AntifungalCompounds demonstrated moderate to excellent activity against Bacillus subtilis, E. coli, and antifungal properties against various strains .
Vosatka et al. (2018)AntimycobacterialDerivatives showed significant activity against drug-resistant strains of M. tuberculosis .

Properties

IUPAC Name

N-butan-2-yl-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-3-13(2)18-16(22)11-5-4-8-12-21-17(23)14-9-6-7-10-15(14)19-20-21/h6-7,9-10,13H,3-5,8,11-12H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUQUIYDDJILIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCCCCN1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.